![molecular formula C14H13BrN2O3 B2908905 (2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034487-46-0](/img/structure/B2908905.png)
(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone
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Overview
Description
(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone, commonly known as BRD6897, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Mode of Action
The presence of a bromine atom and a methoxy group in the compound suggests that it may undergo electrophilic aromatic substitution reactions . The compound could potentially interact with its targets through covalent bonding, hydrogen bonding, or van der Waals interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structure, it could potentially interfere with pathways involving aromatic compounds or those susceptible to electrophilic substitution .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The bromine and methoxy groups could potentially affect its metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be affected by the pH of its environment .
Advantages and Limitations for Lab Experiments
One advantage of BRD6897 is its potency and specificity for BRD4, which makes it a useful tool for studying the role of BRD4 in disease. However, one limitation is that it is a synthetic compound and may not accurately represent the effects of naturally occurring compounds on BRD4.
Future Directions
There are many potential future directions for research on BRD6897. One area of interest is the development of analogs with improved potency and pharmacokinetic properties. Another area of interest is the identification of specific disease indications for BRD6897, and the development of targeted therapies based on its mechanism of action. Additionally, there is interest in studying the effects of BRD6897 on other bromodomain-containing proteins, and in developing compounds that target multiple bromodomains simultaneously.
Synthesis Methods
BRD6897 can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-methoxyphenylacetic acid with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized using phosphorus oxychloride to yield the isoxazoline ring. The final step involves the reaction of the isoxazoline with 2,6-lutidine and ethyl chloroformate to form BRD6897.
Scientific Research Applications
BRD6897 has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory effects on the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in gene transcription and has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-2-3-12(15)11(6-10)14(18)17-5-4-13-9(8-17)7-16-20-13/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFMVIZIIGPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3=C(C2)C=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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